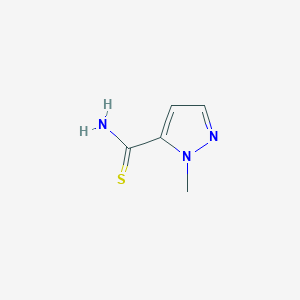

1-methyl-1H-Pyrazole-5-carbothioamide

Description

Significance of Pyrazole (B372694) Carbothioamide Derivatives in Synthetic Organic Chemistry

Pyrazole carbothioamide derivatives are significant building blocks in synthetic organic chemistry due to their versatile reactivity and the accessibility of multiple synthetic routes. The pyrazole core itself is a privileged scaffold in medicinal chemistry, and the introduction of a carbothioamide group (-C(=S)NH2) further enhances its chemical utility. nanobioletters.com

These derivatives serve as precursors for the synthesis of a wide array of other heterocyclic systems. The sulfur and nitrogen atoms of the carbothioamide moiety provide reactive sites for cyclization reactions, leading to the formation of fused pyrazole systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a] nanobioletters.comontosight.ainih.govtriazines. These fused systems are of great interest due to their diverse biological activities. acs.org

Furthermore, the carbothioamide group can be readily transformed into other functional groups. For instance, it can be converted to a carboxamide, a nitrile, or an amidine, thereby providing access to a broader range of pyrazole derivatives with varied electronic and steric properties. This functional group interconversion is a powerful tool for the structural modification of lead compounds in drug discovery programs.

Overview of Heterocyclic Systems with Carbothioamide Moieties in Academic Contexts

Heterocyclic systems bearing carbothioamide moieties are a cornerstone of academic research, primarily due to their wide spectrum of biological activities. The presence of the thioamide functional group often imparts unique pharmacological properties to the parent heterocycle. This has led to extensive investigations into their potential as therapeutic agents.

In academic contexts, these compounds are frequently studied for their antimicrobial, antifungal, antiviral, and anticancer properties. ontosight.aiontosight.ai The mechanism of action is often attributed to the ability of the carbothioamide group to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions that are essential for the function of various enzymes.

The synthesis of these heterocyclic systems is also a major focus of academic research. nanobioletters.com Efforts are directed towards the development of efficient and sustainable synthetic methodologies, often employing multicomponent reactions or novel catalytic systems. These studies not only expand the chemical space of accessible compounds but also contribute to the fundamental understanding of reaction mechanisms and selectivity.

Research Landscape and Potential Areas of Inquiry for 1-methyl-1H-Pyrazole-5-carbothioamide

While the broader class of pyrazole carbothioamide derivatives has been extensively studied, the specific research landscape for this compound is more nascent. Much of the existing literature focuses on analogous structures, providing a foundation for predicting the potential properties and applications of this particular compound.

Detailed Research Findings:

Currently, dedicated research articles focusing solely on the synthesis and biological evaluation of this compound are limited. However, by examining studies on structurally similar compounds, several potential areas of inquiry can be identified. For instance, research on other N-substituted pyrazole-5-carbothioamides has demonstrated significant biological activity.

A common synthetic route to pyrazole-carbothioamides involves the cyclization of a suitable precursor with a thiosemicarbazide (B42300) derivative. acs.org For this compound, a plausible synthesis could involve the reaction of a 1-methyl-1H-pyrazole-5-carbonitrile with a source of sulfide, or the direct thionation of the corresponding carboxamide.

Data on Related Pyrazole Carbothioamide Derivatives:

To illustrate the potential properties of this compound, the following table presents data on related pyrazole carbothioamide derivatives that have been reported in the literature.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity | Reference |

| 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | C16H15N3S | 281.38 | Corrosion Inhibition | acs.org |

| 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | C15H15N3OS2 | 333.43 | Antimicrobial | nanobioletters.com |

| 5-(4-(Dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | C18H20N4S | 324.45 | Antifungal, Antibacterial | nanobioletters.com |

Potential Areas of Inquiry:

Based on the established activities of its structural analogs, promising areas of research for this compound include:

Anticancer Activity: Many pyrazole derivatives exhibit potent anticancer properties. ontosight.ai Investigating the cytotoxic effects of this compound against various cancer cell lines could be a fruitful avenue of research.

Antimicrobial and Antifungal Activity: The carbothioamide moiety is a known pharmacophore for antimicrobial and antifungal agents. nanobioletters.com Screening this compound against a panel of pathogenic bacteria and fungi is a logical next step.

Enzyme Inhibition: The pyrazole and carbothioamide motifs are present in numerous enzyme inhibitors. Exploring the inhibitory potential of this compound against kinases, proteases, or other relevant enzymes could lead to the discovery of new therapeutic agents.

Coordination Chemistry: The nitrogen and sulfur atoms in the molecule make it an interesting ligand for coordination with metal ions. The resulting metal complexes could exhibit novel catalytic or biological properties.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyrazole-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3,(H2,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFCSPJEZVQHNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286496 | |

| Record name | 1-Methyl-1H-pyrazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246548-87-7 | |

| Record name | 1-Methyl-1H-pyrazole-5-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246548-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Methyl 1h Pyrazole 5 Carbothioamide and Analogues

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazole (B372694) carbothioamides. These reactions typically involve the formation of the pyrazole ring from acyclic precursors. A prominent approach utilizes α,β-unsaturated ketones, known as chalcones, which react with a source of hydrazine (B178648) bearing a thiocarbamoyl group.

Chalcone-Based Cyclocondensation with Thiosemicarbazide (B42300)

A widely employed and efficient method for synthesizing pyrazole carbothioamides involves the cyclocondensation reaction of chalcones with thiosemicarbazide. researchgate.netacs.org In this reaction, the chalcone (B49325) provides the three-carbon backbone, which reacts with the two nitrogen atoms of thiosemicarbazide to form the five-membered pyrazoline ring. Subsequent oxidation or rearrangement can lead to the aromatic pyrazole core.

The general reaction scheme involves the reaction of a substituted chalcone with thiosemicarbazide, often in the presence of a catalyst, to yield 4,5-dihydro-1H-pyrazole-1-carbothioamides (pyrazoline carbothioamides). researchgate.netacs.org These intermediates can then be aromatized to the corresponding pyrazole derivatives. The reaction conditions, including the choice of solvent and catalyst, can significantly influence the reaction time and yield.

Acid-Catalyzed Approaches in Pyrazole Carbothioamide Synthesis

Acid catalysts are frequently utilized to promote the cyclocondensation of chalcones with thiosemicarbazide. The acid facilitates the reaction by activating the carbonyl group of the chalcone, making it more susceptible to nucleophilic attack by the hydrazine moiety of thiosemicarbazide.

One notable example is the use of Amberlyst-15, a solid acid catalyst, in acetonitrile (B52724) at room temperature. nanobioletters.com This method provides a reliable and efficient route to pyrazole carbothioamide derivatives. nanobioletters.com Another common acidic medium is glacial acetic acid, which can serve as both the solvent and the catalyst, typically requiring reflux conditions. acs.org

Table 1: Examples of Acid-Catalyzed Synthesis of Pyrazole Carbothioamide Analogues

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Amberlyst-15 | Acetonitrile | Room Temperature | 1-2 hours | Good | nanobioletters.com |

| Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 4-6 hours | 73-80% | acs.org |

Base-Catalyzed Approaches in Pyrazole Carbothioamide Synthesis

Base-catalyzed conditions are also effective for the synthesis of pyrazole carbothioamides from chalcones and thiosemicarbazide. The base, such as potassium hydroxide (B78521) or sodium hydroxide, deprotonates the thiosemicarbazide, increasing its nucleophilicity and facilitating the initial Michael addition to the α,β-unsaturated system of the chalcone, followed by intramolecular cyclization. researchgate.netrdd.edu.iq

These reactions are often carried out in alcoholic solvents like ethanol (B145695) and may require elevated temperatures (reflux) to proceed to completion. researchgate.net The choice of the base and reaction conditions can be optimized to achieve high yields of the desired pyrazoline carbothioamides. rdd.edu.iq

Table 2: Examples of Base-Catalyzed Synthesis of Pyrazole Carbothioamide Analogues

| Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Potassium Hydroxide | Ethanol | Reflux | 6-8 hours | Excellent | researchgate.net |

| Sodium Hydroxide | Ethanol | Not specified | 21 hours (chalcone formation) + 6 hours (cyclization) | Not specified | rdd.edu.iq |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation.

One-Pot Catalytic Syntheses involving Hydrazine Hydrate, Arylidene Malononitrile, and Isothiocyanates

A notable MCR for the synthesis of pyrazole carbothioamide derivatives involves the one-pot reaction of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate. biointerfaceresearch.com This strategy leads to the formation of highly substituted 5-amino-4-cyano-1H-pyrazole-1-carbothioamides. The reaction is often facilitated by a catalyst, such as HAp/ZnCl2 nano-flakes, and can be performed under solvent-free conditions at elevated temperatures. biointerfaceresearch.com

This methodology is advantageous due to its high yields, broad substrate scope, straightforward procedure, and short reaction times. biointerfaceresearch.com The resulting products are valuable scaffolds for further chemical modifications.

Table 3: One-Pot Synthesis of 5-Amino-4-cyano-1H-pyrazole-1-carbothioamide Derivatives

| Catalyst | Temperature | Reaction Time | Yield (%) | Reference |

| HAp/ZnCl2 nano-flakes | 60-70°C | 30-40 minutes | 80-90% | biointerfaceresearch.com |

Cycloaddition Reactions

The formation of the pyrazole ring in the aforementioned syntheses can be mechanistically described as a [3+2] cycloaddition reaction. In the context of chalcone-based syntheses, after the initial Michael addition of the hydrazine derivative to the chalcone, the subsequent intramolecular cyclization and dehydration steps are analogous to a [3+2] annulation process. nanobioletters.com

More broadly, 1,3-dipolar cycloaddition reactions are a fundamental method for pyrazole synthesis. While not explicitly detailed for 1-methyl-1H-pyrazole-5-carbothioamide in the provided context, this class of reactions represents a powerful alternative for constructing the pyrazole core. For instance, the reaction of a nitrile imine (a 1,3-dipole) with an appropriate alkyne or alkene bearing a thiocarboxamide precursor could theoretically provide a direct route to the target compound and its analogues.

Derivatization and Functionalization Reactions

The this compound molecule possesses several reactive sites, including the carbothioamide group and the pyrazole ring itself, allowing for a variety of derivatization and functionalization reactions.

The carbothioamide functionality is a versatile handle for further heterocyclic synthesis. Reactions with bifunctional electrophiles such as hydrazonoyl chlorides and α-bromo ketones can lead to the formation of more complex fused or linked heterocyclic systems.

Hydrazonoyl chlorides are known to react with thioamides to form various heterocyclic compounds, including 1,3,4-thiadiazole (B1197879) derivatives. While specific examples with this compound are not extensively documented, the general reactivity pattern suggests that the sulfur atom of the carbothioamide would act as a nucleophile, attacking the carbon of the hydrazonoyl chloride, followed by cyclization.

The reaction of thioamides with α-bromo ketones, known as the Hantzsch thiazole (B1198619) synthesis, is a classical method for the formation of thiazole rings. In the context of pyrazole-carbothioamides, this reaction would involve the nucleophilic attack of the sulfur atom on the α-carbon of the α-bromo ketone, followed by intramolecular cyclization and dehydration to yield a pyrazolyl-thiazole derivative. For instance, the reaction of pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine-3-carbothioamides with α-bromo ketones in hot DMF leads to the formation of 3-(thiazol-2-yl)pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazines. researchgate.net This suggests a similar reactivity for this compound.

| Reactant | Expected Product Core Structure | Reaction Type | Reference (Analogous) |

|---|---|---|---|

| Hydrazonoyl Chlorides | Pyrazolyl-thiadiazole | Cyclocondensation | General Reactivity |

| α-Bromo Ketones | Pyrazolyl-thiazole | Hantzsch Thiazole Synthesis | researchgate.net |

The carbothioamide group is susceptible to oxidation, which can lead to different products depending on the reaction conditions and the oxidizing agent used. Mild oxidation can convert the carbothioamide into the corresponding carboxamide. More vigorous oxidation can lead to the formation of other heterocyclic systems.

A notable example, although on a related fused pyrazole system, is the oxidation of pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine-3-carbothioamides with hydrogen peroxide. Depending on the reaction conditions, this oxidation can selectively yield either the corresponding pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine-3-carboxamides or 1,2,4-thiadiazole (B1232254) derivatives. researchgate.net This dual reactivity highlights the potential of oxidation as a tool for the divergent synthesis of different classes of pyrazole derivatives from a common carbothioamide precursor.

Recyclization reactions, or ring transformations, of heterocyclic compounds are powerful methods for the synthesis of novel heterocyclic scaffolds that may be difficult to access through conventional routes. In the context of pyrazole derivatives, these reactions often involve ring-opening of the initial pyrazole ring followed by a new ring-closure event.

While specific examples of recyclization of this compound are scarce in the literature, related pyrazole systems have been shown to undergo such transformations. For instance, pyrazolyl-substituted amidrazones have been observed to convert into 1,2,4-triazolyl ketone hydrazones, a process that involves a pyrazole to 1,2,4-triazole (B32235) ring transformation, apparently initiated by air oxidation. researchgate.net Another documented case involves the thermolysis of an azido-nitro-pyrazole derivative, which proceeds through a ring-opening and recyclization cascade to form a new pyrazole structure with concomitant functional group transformations. mdpi.compreprints.org These examples suggest that under specific conditions, the pyrazole ring of this compound could potentially undergo rearrangement to form other heterocyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1h Pyrazole 5 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis and Proton Assignment

No experimental data is currently available in the scientific literature for the ¹H NMR spectrum of 1-methyl-1H-pyrazole-5-carbothioamide.

¹³C NMR Spectral Analysis and Carbon Assignment

No experimental data is currently available in the scientific literature for the ¹³C NMR spectrum of this compound.

Two-Dimensional NMR Techniques for Structural Confirmation

No experimental data is currently available in the scientific literature regarding the use of two-dimensional NMR techniques for the structural confirmation of this compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No experimental data is currently available in the scientific literature for the FT-IR spectrum of this compound.

Raman Spectroscopy for Vibrational Mode Analysis

No experimental data is currently available in the scientific literature for the Raman spectrum of this compound.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C₅H₇N₃S, which corresponds to a monoisotopic mass of 141.03607 Da. uni.lu Electron impact (EI) and electrospray ionization (ESI) are common techniques used to generate ions for analysis.

The mass spectrum of a compound provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound. For this compound, the molecular ion peak would be expected at m/z 141. In ESI, adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or other cations are commonly observed. uni.lu

The fragmentation of pyrazole-carbothioamide derivatives typically involves cleavage of the bonds adjacent to the thiocarbonyl group and within the pyrazole (B372694) ring. nanobioletters.comacs.orgnih.gov General fragmentation patterns for related heterocyclic amides and thioamides often include the loss of the thioamide group or parts of it, such as the loss of •SH, •NH₂, or the entire •C(S)NH₂ moiety. libretexts.org Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, and similar processes can influence the fragmentation of the N-methyl group and the carbothioamide side chain. libretexts.org Analysis of the fragmentation pattern of related compounds, such as 3,5-dimethyl-1H-pyrazole-1-carbothioamide, helps in predicting the fragmentation pathways for the title compound. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Type | Calculated m/z |

| [M+H]⁺ | 142.04335 |

| [M+Na]⁺ | 164.02529 |

| [M-H]⁻ | 140.02879 |

| [M+NH₄]⁺ | 159.06989 |

| [M+K]⁺ | 179.99923 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the available literature, extensive studies on closely related derivatives provide significant insight into the expected solid-state conformation. For instance, the analysis of 3-methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide reveals that the pyrazole ring is nearly planar. nih.govresearchgate.net This planarity is a common feature in pyrazole derivatives. spast.org

In this derivative, the carbothioamide group is slightly twisted out of the plane of the pyrazole ring, with a dihedral angle of 10.61 (18)°. nih.govresearchgate.net A similar orthogonal orientation is observed in 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, where the dihedral angle between the dihydropyrazole ring and the aromatic ring is 89.92 (9)°. nih.gov These findings suggest that in this compound, the pyrazole ring will be largely planar, with some rotation possible around the C5-carbothioamide bond.

Table 2: Representative Crystallographic Data for a Pyrazole-1-carbothioamide Derivative nih.govresearchgate.net

| Parameter | Value |

| Compound | 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7388 (1) |

| b (Å) | 16.1103 (3) |

| c (Å) | 11.3575 (2) |

| β (°) | 121.058 (1) |

| V (ų) | 1213.00 (3) |

| Z | 4 |

Intermolecular Interactions and Hydrogen Bonding Networks in Solid State

The solid-state packing of pyrazole-carbothioamide derivatives is heavily influenced by a network of intermolecular interactions, particularly hydrogen bonds. researchgate.net The carbothioamide moiety contains both hydrogen bond donors (the N-H protons) and acceptors (the sulfur atom), making it a key player in forming crystal lattices. mdpi.com

In the crystal structure of 3-methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide, molecules are linked by intermolecular N—H⋯O and C—H⋯S hydrogen bonds, which create distinct ring motifs, specifically R²₂(12) rings. nih.govresearchgate.net Furthermore, π–π stacking interactions between the pyrazole and adjacent benzene (B151609) rings, with a centroid–centroid distance of 3.5188 (11) Å, contribute to the stability of the crystal packing, linking molecules into infinite chains. nih.govresearchgate.net In other derivatives, various hydrogen bonding contacts are observed, including N–H⋯O=C, N–H⋯S, and even N-H···N interactions, demonstrating the versatility of the pyrazole-carbothioamide scaffold in forming supramolecular assemblies. nih.govmdpi.com An intramolecular O—H⋯S hydrogen bond is also noted in the structure of 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. nih.gov

Table 3: Examples of Intermolecular Interactions in Pyrazole-carbothioamide Derivatives

| Interaction Type | Description | Reference |

| N—H⋯O | Connects molecules into ring motifs. | nih.govresearchgate.net |

| C—H⋯S | Contributes to the formation of molecular chains. | nih.govresearchgate.net |

| π–π stacking | Stacking between pyrazole and phenyl rings. | nih.govresearchgate.net |

| N—H⋯N | Links molecules into a columnar stack. | nih.gov |

| N—H⋯S | Links molecules into a columnar stack. | nih.gov |

Electronic Spectroscopy (UV-Visible) for Electronic Transitions

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. Pyrazole and its derivatives are known to absorb light in the ultraviolet region of the electromagnetic spectrum. nih.govrsc.org The absorption bands are typically attributed to π→π* and n→π* transitions associated with the aromatic pyrazole ring and the conjugated carbothioamide group.

Studies on various pyrazole derivatives show characteristic absorption bands in the range of 200-280 nm. researchgate.netnih.gov For example, the gas-phase UV spectrum of the parent pyrazole compound shows a maximal absorption cross-section at 203 nm. nih.govrsc.org The UV-Vis spectrum of a pyrazole-based chemosensor in an ethanol (B145695)/water solvent was characterized by an absorption band at 250 nm, while another derivative exhibited an absorption band at 280 nm. nih.gov The exact position and intensity of the absorption maxima (λ_max) for this compound would depend on the solvent and the electronic effects of the methyl and carbothioamide substituents on the pyrazole chromophore. The presence of the sulfur atom in the thiocarbonyl group may lead to additional n→π* transitions at longer wavelengths compared to its carboxamide analog.

Table 4: Representative UV-Vis Absorption Maxima for Pyrazole Derivatives

| Compound/System | λ_max (nm) | Reference |

| Pyrazole (gas phase) | 203 | nih.govrsc.org |

| Pyrazole ligand pypz R(16)py | ~280 | researchgate.net |

| 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine | 250 | nih.gov |

| β-pinene-pyrazole derivative | 280 | nih.gov |

Advanced Spectroscopic Correlations and Hammett Equation Applications

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity and physical properties of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship of the form:

log(k/k₀) = σρ or log(K/K₀) = σρ

where k or K is the rate or equilibrium constant for a substituted reaction, k₀ or K₀ is the reference constant for the unsubstituted compound, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions. wikipedia.orglibretexts.org

This methodology has been successfully applied to five-membered heterocyclic systems, including pyrazoles. chemrxiv.org For example, excellent correlations have been observed between the pKa values of substituted pyrazoles and Hammett σ values. chemrxiv.org Reaction kinetics for the formation of pyrazoles from 1,3-diketones and arylhydrazines have also been analyzed using the Hammett equation, yielding ρ values that provide insight into the reaction mechanism and the sensitivity of the reaction to electronic effects of substituents. researchgate.net

While a specific Hammett study correlating spectroscopic data of this compound was not found, the established applicability of the Hammett equation to the pyrazole ring system demonstrates its potential for such correlations. chemrxiv.org For instance, a Hammett-type analysis could be used to correlate the ¹³C NMR chemical shifts of the C5 carbon or the UV-Vis λ_max values of a series of substituted 1-methyl-1H-pyrazole-5-carbothioamides with the electronic properties of the substituents. Such a study would provide quantitative insight into how electronic effects are transmitted through the pyrazole ring to the carbothioamide functional group. The magnitude and sign of the reaction constant (ρ) from such a correlation would indicate the sensitivity of the spectroscopic property to substituent effects and the nature of the electronic demand at the site of interest. libretexts.org

Theoretical and Computational Investigations of 1 Methyl 1h Pyrazole 5 Carbothioamide

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic electronic properties, structural stability, and reactivity of molecules. For 1-methyl-1H-pyrazole-5-carbothioamide, these computational methods provide insights that are complementary to experimental data, offering a molecular-level understanding of its behavior.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and equilibrium geometry of molecular systems. For pyrazole (B372694) derivatives, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-31G* or 6-311++G(d,p), have been widely employed to achieve a balance between computational cost and accuracy. jcsp.org.pknih.gov

Geometry optimization of this compound using these methods predicts a molecular structure where the pyrazole ring is largely planar, a characteristic feature of aromatic heterocyclic systems. The 1-methyl group and the 5-carbothioamide substituent are positioned in the plane of the pyrazole ring to maximize stability. Theoretical calculations on related pyrazole-carboxamide compounds confirm that ground state geometries can be efficiently optimized with DFT, and frequency calculations typically show no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum. jcsp.org.pk The planarity of the pyrazole core is crucial for its aromatic character and influences the electronic communication between the substituents.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comnih.gov

Table 1: Representative Frontier Orbital Energies for Pyrazole Derivatives Calculated via DFT

| Compound Type | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference Method |

|---|---|---|---|---|

| Pyrazole-Carboxamide Derivative | -5.44 | -1.21 | 4.23 | B3LYP/6-31G jcsp.org.pk |

| Diphenyl-Pyrazole-Carboxamide | -5.56 | -1.24 | 4.32 | B3LYP/6-31G jcsp.org.pk |

| Carbazole-Based D-A-D Compound | -5.18 | -2.23 | 2.95 | B3LYP/6-31G(d) nankai.edu.cn |

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the carbothioamide group to the pyrazole ring (C5-C(S)). This rotation gives rise to different conformers, which can be described by the dihedral angle between the plane of the pyrazole ring and the thioamide group.

Studies on related structures indicate that two primary planar conformers, often designated as syn and anti (or cis/trans), are possible. nih.gov These correspond to the sulfur atom of the carbothioamide group being oriented towards or away from the N1 nitrogen of the pyrazole ring, respectively. The relative stability of these conformers is governed by a delicate balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding. In similar pyrazole-amide systems, computational and X-ray diffraction studies have shown that specific conformations are preferred to minimize steric clashes and maximize stabilizing interactions. nih.gov The energy barrier for rotation between these conformers determines their interchangeability at a given temperature.

Tautomerism is a key feature of many pyrazole derivatives. However, in this compound, the presence of the methyl group at the N1 position precludes the common annular tautomerism, where a proton shifts between the N1 and N2 positions of the pyrazole ring. nih.gov

The relevant tautomeric equilibrium for this specific compound is the thioamide-iminothiol tautomerism occurring within the carbothioamide side chain:

-(C=S)NH₂ (Thioamide) ⇌ -C(SH)=NH (Iminothiol)

This equilibrium involves the migration of a proton from the nitrogen atom to the sulfur atom. The thioamide form is generally the more stable tautomer in most systems.

Regarding the mechanism of proton transfer in pyrazole systems, theoretical calculations have shown that direct intramolecular proton transfer has a very high energy barrier (around 50 kcal/mol). nih.gov Instead, proton exchange is predominantly an intermolecular process. nih.gov This transfer can be facilitated by self-association of pyrazole molecules into dimers or trimers, or mediated by solvent molecules that act as a proton shuttle. nih.govmdpi.com Even in the gas phase, an intermolecular interaction is required for the proton transfer to occur efficiently. nih.gov While the N-methylation of this compound prevents annular proton shifts, any proton transfer related to the iminothiol form would likely follow these established intermolecular pathways.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a small molecule like this compound might interact with biological macromolecules. These in silico methods are crucial in drug discovery for identifying potential protein targets and elucidating binding mechanisms.

Molecular docking simulations have been performed on a variety of pyrazole-carbothioamide and pyrazole-carboxamide derivatives to explore their potential as inhibitors of various enzymes and proteins. acs.orgtandfonline.com These studies provide a predictive framework for how this compound might bind to biological targets.

Commonly observed binding interactions for this class of compounds include:

Hydrogen Bonding: The carbothioamide group is a potent hydrogen bond donor (N-H) and acceptor (C=S). Docking studies frequently show these groups forming crucial hydrogen bonds with amino acid residues in the active site of proteins like kinases or enzymes. nih.gov

π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a protein's binding pocket.

Hydrophobic Interactions: The methyl group and the hydrocarbon backbone of the pyrazole ring can form favorable hydrophobic interactions with nonpolar regions of the target protein.

Docking studies on 1H-pyrazole-1-carbothioamide derivatives against Epidermal Growth Factor Receptor (EGFR) kinase, a key cancer target, have shown that these molecules can fit into the ATP-binding site, with the carbothioamide moiety forming key interactions. acs.org Other studies have docked similar compounds against targets such as DNA, carbonic anhydrase, and various protein kinases, demonstrating the versatility of the pyrazole-carbothioamide scaffold. acs.orgnih.govnih.gov The predicted binding affinity, often expressed as a docking score or binding energy, helps to rank potential inhibitors and guide further experimental investigation. nih.govnih.gov

Table 2: Potential Biological Macromolecule Targets for Pyrazole Carbothioamide Derivatives Based on Docking Studies

| Macromolecule Target | Target Class | Potential Interaction Type | Reference Study |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Kinase | Protein Kinase | Hydrogen Bonding, Hydrophobic Interactions | acs.org |

| DNA Hexamer (e.g., PDB: 1Z3F) | Nucleic Acid | Intercalation, Stacking Interactions | acs.orgnih.gov |

| Carbonic Anhydrase (hCA I & II) | Enzyme (Lyase) | Hydrogen Bonding with active site residues | nih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Receptor Tyrosine Kinase | Hydrogen Bonding with active site pocket | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Protein Kinase | Hydrogen Bonding, Hydrophobic Interactions | nih.govresearchgate.net |

| Sterol 14α-demethylase (CYP51) | Enzyme (Oxidoreductase) | Docking validated antifungal activity | tandfonline.com |

Simulation of Enzyme-Inhibitor Interactions

Cyclooxygenase-2 (COX-2): Studies on various pyrazole analogues have demonstrated their potential as COX-2 inhibitors. For instance, certain hybrid pyrazole analogues have shown significant selective COX-2 inhibitory activity in both in vitro assays and in silico docking studies. nih.gov These studies often highlight the importance of specific structural features in binding to the active site of the COX-2 enzyme. Molecular docking simulations of these related compounds have revealed key interactions with amino acid residues such as Gln, Trp, and Tyr in the COX-2 binding pocket. researchgate.netnih.gov

α-Glucosidase and α-Amylase: A number of pyrazole derivatives have been investigated as potential inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate metabolism. Computational studies on some pyrazole derivatives have shown promising binding energies and interactions with the active sites of these enzymes. nih.govresearchgate.netnih.gov For example, molecular docking of certain pyrazole-phthalazine hybrids against α-glucosidase has revealed significant inhibitory potential, with some compounds showing higher activity than the standard drug Acarbose (B1664774). nih.govnih.govnih.gov Similarly, pyrazole-hydrazide hydrazones have been identified as potent inhibitors of both enzymes through in silico and in vitro studies. researchgate.net

COVID-19 Main Protease (Mpro): The main protease of SARS-CoV-2 is a key target for antiviral drug development. Molecular docking studies have been performed on various pyrazole derivatives to assess their potential as Mpro inhibitors. nih.govnih.govresearchgate.netresearchgate.net These computational screenings have identified several pyrazole-containing compounds that could potentially bind to the active site of Mpro, suggesting a possible avenue for the development of novel antiviral agents. nih.govnih.gov

Computational Studies on DNA Binding Interactions

The interaction of small molecules with DNA is a critical area of research, particularly in the development of anticancer agents. While specific computational studies on the DNA binding of this compound are not documented in the available literature, research on related carbothioamide-based pyrazoline analogs provides some valuable insights. In silico molecular docking of these related compounds has been performed against DNA hexamers to explore their binding potential. nih.gov These studies suggest that the pyrazole-carbothioamide scaffold has the potential to interact with DNA, a characteristic often associated with anticancer activity. nih.govresearchgate.net

Molecular Dynamics and Monte Carlo Simulations for System Behavior Prediction

Molecular dynamics (MD) and Monte Carlo (MC) simulations are essential computational techniques for understanding the dynamic behavior and stability of molecular systems over time.

Molecular Dynamics (MD) Simulations: MD simulations have been employed to study the stability and conformational changes of various pyrazole derivatives when bound to biological targets such as enzymes and DNA. nih.govnih.govresearchgate.netbcrcp.ac.in For instance, MD simulations of pyrazole-carboxamide derivatives have been used to analyze the stability of their interactions with carbonic anhydrase receptors. nih.gov In the context of COVID-19 research, MD simulations have helped to validate the binding stability of pyrazole inhibitors with the main protease. nih.gov These simulations provide detailed information on the fluctuations and movements of the ligand-protein complex, offering a more dynamic picture than static docking models.

Monte Carlo (MC) Simulations: Currently, there is no specific information available from public research regarding the application of Monte Carlo simulations to study the system behavior of this compound.

Coordination Chemistry and Ligand Properties of Pyrazole Carbothioamide Ligands

Chelation Behavior and Metal Complex Formation with Transition Metals

Pyrazole (B372694) carbothioamide ligands are known to be effective chelating agents for a variety of transition metal ions. The chelation typically occurs through a bidentate coordination mode involving the sulfur atom of the carbothioamide group and one of the nitrogen atoms of the pyrazole ring. This formation of a stable five- or six-membered ring upon coordination is a key factor in the stability of the resulting metal complexes.

In many documented cases involving similar pyrazole carbothioamide structures, the ligand acts as a monobasic bidentate ligand. This occurs through the deprotonation of the carbothioamide group, allowing for the formation of a covalent bond between the metal ion and the sulfur atom, alongside a coordinate bond from a pyrazolic nitrogen. For instance, studies on 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide have shown that it coordinates with transition metals like Cr(III), Fe(III), Co(II), Ni(II), and Cu(II) in this manner scilit.comnih.gov. In some instances, the ligand may coordinate as a neutral molecule or adopt a different coordination mode depending on the reaction conditions and the nature of the metal ion.

The versatility of the pyrazole carbothioamide scaffold allows for the formation of complexes with various stoichiometries, most commonly with a 1:1 or 1:2 metal-to-ligand ratio. The specific ratio is influenced by the coordination number of the metal ion and the steric hindrance imposed by the substituents on the pyrazole ring.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole carbothioamide ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often an alcohol. The reaction is usually carried out under reflux to ensure completion. The resulting complexes can then be isolated as crystalline solids and characterized using a variety of spectroscopic and analytical techniques.

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur with the calculated values for proposed structures, the stoichiometry of the complexes can be established. For example, elemental analysis has been crucial in confirming the metal-to-ligand ratios in complexes of 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with various transition metals journalirjpac.com.

| Compound | Metal Ion | Proposed Stoichiometry | Reference |

| [Cr(L)Cl2(H2O)2]Cl | Cr(III) | 1:1 | journalirjpac.com |

| [Mn(L)2Cl2] | Mn(II) | 1:2 | journalirjpac.com |

| [Co(L)2Cl2] | Co(II) | 1:2 | journalirjpac.com |

| [Ni(L)2Cl2] | Ni(II) | 1:2 | journalirjpac.com |

| [Cu(L)2Cl2] | Cu(II) | 1:2 | journalirjpac.com |

| [Zn(L)2Cl2] | Zn(II) | 1:2 | journalirjpac.com |

| L = 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |

Electronic spectroscopy, specifically UV-Visible spectroscopy, provides valuable information about the electronic structure and geometry of the metal complexes. The d-d electronic transitions observed in the visible region of the spectrum are characteristic of the coordination environment of the metal ion. For instance, the electronic spectra of Co(II) complexes with pyrazole carbothioamide ligands often exhibit bands consistent with an octahedral geometry.

Magnetic susceptibility measurements are used to determine the magnetic moment of the metal complexes, which in turn provides insight into the number of unpaired electrons and the spin state of the central metal ion. For example, Cr(III) and high-spin Fe(III) complexes of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide exhibit normal magnetic moments, while Cu(II) and Co(II) complexes show subnormal moments, and the Ni(II) complex is diamagnetic nih.gov.

| Complex of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

| Cr(III) Complex | Normal | Octahedral | nih.gov |

| Fe(III) Complex | High Spin | Octahedral | nih.gov |

| Co(II) Complex | Low Spin | Octahedral | nih.gov |

| Ni(II) Complex | Diamagnetic | Square Planar | nih.gov |

| Cu(II) Complex | Subnormal | Binuclear | nih.gov |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes with unpaired electrons. The EPR spectrum provides information about the electronic environment of the metal ion and can be used to deduce the geometry of the complex. For example, the EPR spectrum of a Cu(II) complex with 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide has been used to support a binuclear structure for the complex nih.gov.

Molar conductivity measurements are used to determine whether a metal complex is an electrolyte or a non-electrolyte in a particular solvent. This information helps in formulating the structure of the complex, particularly in distinguishing between coordinated and counter-ions. For instance, molar conductance measurements in DMSO solutions for complexes of 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide suggested a non-electrolytic nature for most of the complexes, with the exception of the chromium(III) complex, which was found to be a 1:1 electrolyte journalirjpac.com.

| Complex of 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Molar Conductivity (Ω-1 cm2 mol-1) in DMSO | Nature of Complex | Reference |

| Cr(III) Complex | 55.3 | 1:1 Electrolyte | journalirjpac.com |

| Mn(II) Complex | 12.7 | Non-electrolyte | journalirjpac.com |

| Co(II) Complex | 10.5 | Non-electrolyte | journalirjpac.com |

| Ni(II) Complex | 9.8 | Non-electrolyte | journalirjpac.com |

| Cu(II) Complex | 15.2 | Non-electrolyte | journalirjpac.com |

| Zn(II) Complex | 8.6 | Non-electrolyte | journalirjpac.com |

Structural Elucidation of Coordination Compounds (e.g., Octahedral, Tetrahedral, Square Planar Geometries)

The culmination of data from the various characterization techniques allows for the elucidation of the three-dimensional structure of the coordination compounds. The most common geometries observed for transition metal complexes of pyrazole carbothioamide ligands include octahedral, tetrahedral, and square planar.

Octahedral Geometry: This is a common coordination geometry for metal ions such as Cr(III), Fe(III), and Co(II). In these complexes, the metal ion is coordinated to six ligands. In the case of bidentate pyrazole carbothioamide ligands, this can be achieved through the coordination of three ligand molecules or a combination of ligands and solvent molecules or other co-ligands. Spectroscopic and magnetic data have confirmed high-spin and low-spin octahedral structures for Fe(III) and Co(II) complexes, respectively, with a substituted pyrazole carbothioamide nih.gov.

Tetrahedral Geometry: This geometry is often observed for metal ions like Zn(II) and sometimes Co(II). In these complexes, the metal ion is coordinated to four ligands.

Square Planar Geometry: This geometry is characteristic of d8 metal ions such as Ni(II) in a low-spin configuration. The diamagnetic nature of the Ni(II) complex of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide is indicative of a square planar geometry nih.gov.

In some cases, more complex structures such as binuclear complexes can also be formed, as suggested by the subnormal magnetic moment and EPR data for the Cu(II) complex of a substituted pyrazole carbothioamide nih.gov. The precise geometry is a result of a delicate balance of factors including the electronic configuration of the metal ion, the nature of the ligand, and the steric constraints of the system.

Applications of Pyrazole Carbothioamide Complexes in Catalysis and Trace Metal Determination

Complexes of pyrazole-based ligands, including those with carbothioamide functionalities, are of growing interest for their catalytic activity in various organic transformations and their utility in the selective determination of trace metals.

Metal complexes incorporating pyrazole-containing ligands have been successfully employed as catalysts in a variety of carbon-carbon bond-forming reactions and oxidation processes. researchgate.net The electronic properties of the pyrazole ring, which can be fine-tuned through substitution, influence the electrophilicity of the metal center, thereby modulating the catalytic activity of the complex. researchgate.net

Oxidation Reactions:

Complexes of pyrazole-based ligands with transition metals such as copper and cobalt have shown notable efficacy in catalyzing oxidation reactions. For instance, in-situ formed copper(II) complexes of certain pyrazole-based ligands have demonstrated significant catecholase-like activity, catalyzing the oxidation of catechol to o-quinone. bohrium.com One study highlighted a copper acetate/ligand system that exhibited a catalytic rate of 5.596 μmol.L⁻¹ min⁻¹. bohrium.com

Similarly, cobalt complexes with pyrazole ligands have been investigated as catalysts for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions, using aqueous hydrogen peroxide as the oxidant. nih.gov Another study detailed the use of cobalt, nickel, and copper complexes with a pyrazole-functionalized 1,3,5-triazopentadiene ligand for the catalytic oxidation of styrene (B11656) to benzaldehyde, achieving yields up to 80%. rsc.org

Interactive Data Table: Catalytic Oxidation by Pyrazole-Based Complexes

| Ligand/Complex System | Substrate | Product(s) | Catalyst | Oxidant | Solvent | Max. Rate / Yield |

| L6 / Cu(CH₃COO)₂ | Catechol | o-Quinone | In-situ Cu(II) complex | Air | THF | 5.596 µmol·L⁻¹·min⁻¹ |

| L4 / CoCl₂ | 2-Aminophenol | 2-Aminophenoxazinone | In-situ Co(II) complex | Air | THF | 2.034 µmol·L⁻¹·min⁻¹ |

| [CoCl₂(Hpz(Ph))₄] | Cyclohexane | Cyclohexanol, Cyclohexanone | Co(II) complex | H₂O₂ | - | - |

| [(H₆L)CuCl₃]·H₂O | Styrene | Benzaldehyde | Cu(II) complex | H₂O₂ | - | Up to 80% |

Suzuki-Miyaura Cross-Coupling Reactions:

Palladium complexes featuring pyridine-pyrazole ligands have been developed as efficient catalysts for Suzuki-Miyaura cross-coupling reactions. mdpi.com These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. A study demonstrated that a water-soluble pyridine-pyrazole/Pd(II) complex effectively catalyzed the coupling of various aryl halides with arylboronic acids in aqueous media under microwave irradiation, leading to the synthesis of a range of biaryl compounds with good to excellent yields. mdpi.com The use of such catalysts is advantageous due to rapid reaction times and the use of environmentally benign solvents. mdpi.com

The ability of pyrazole-based ligands, including those with carbothioamide moieties, to form stable and often colored or fluorescent complexes with specific metal ions makes them valuable chemosensors for trace metal determination.

Colorimetric and Fluorescent Sensing:

A Schiff base ligand derived from pyrazole, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol, has been utilized as a colorimetric sensor for the detection of copper(II) ions. nih.gov This sensor exhibited a detectable color change in the presence of Cu²⁺, with a detection limit of 1.6 μM, which is significantly lower than the World Health Organization's recommended limit for copper in drinking water (31.5 μM). nih.gov

Furthermore, pyrazoline derivatives, which are structurally related to pyrazoles, have been employed as ligands in zinc(II) complexes for the fluorescent detection of heavy metal ions such as mercury(II) and cadmium(II). unpak.ac.id The Zn(II)-pyrazoline complex acts as a "turn-on" fluorescent sensor, where an increase in fluorescence intensity is observed upon binding with Hg²⁺ or Cd²⁺ ions. unpak.ac.id Pyridine-pyrazole based ligands have also been used to form metallogels with toxic heavy metals like Pb(II), Cd(II), and Hg(II), indicating their potential for sequestering and sensing these ions. rsc.org

Interactive Data Table: Trace Metal Detection using Pyrazole-Based Sensors

| Sensor Ligand/Complex | Target Ion | Method | Detection Limit | Key Observation |

| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Cu(II) | Colorimetric | 1.6 µM | Color change upon complexation |

| Zn(II)-pyrazoline complex | Hg(II), Cd(II) | Fluorescence ("turn-on") | - | Increased fluorescence intensity |

| Pyridine-pyrazole carbohydrazide | Pb(II), Cd(II), Hg(II) | Metallogel formation | - | Encapsulation of metal ions |

Biological Activity Mechanisms in Vitro Focus of 1 Methyl 1h Pyrazole 5 Carbothioamide Derivatives

Antimicrobial Activity Studies (In Vitro)

The antimicrobial potential of 1-methyl-1H-pyrazole-5-carbothioamide derivatives has been investigated against a spectrum of pathogenic fungi and bacteria. These in vitro studies provide insights into their mechanisms of action and their efficacy in inhibiting microbial growth.

Certain pyrazole (B372694) carbothioamide derivatives have shown notable antifungal activity against opportunistic human fungal pathogens like Aspergillus niger and Aspergillus flavus. nanobioletters.comnih.gov For instance, a series of N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives were synthesized and evaluated for their antifungal properties. nanobioletters.com Among these, compounds 5b and 5c, identified as 5-(4-(dimethylamino)phenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide respectively, demonstrated excellent inhibition against both A. niger and A. flavus. nanobioletters.com The mechanism of action for some pyrazole carboxamide derivatives is thought to involve the disruption of the fungal cell membrane, leading to the inhibition of mycelial growth. arabjchem.orgresearchgate.net

The minimum inhibitory concentration (MIC) is a key parameter in determining the antifungal efficacy of these compounds. The following table summarizes the MIC values for selected pyrazole carbothioamide derivatives against Aspergillus species.

| Compound ID | Substituent on Phenyl Ring at position 3 | MIC (µg/mL) against A. niger | MIC (µg/mL) against A. flavus |

| 5b | 4-fluoro | 20 | 15 |

| 5c | 4-chloro | 15 | 20 |

| 5a | Unsubstituted | 30 | 30 |

| 5d | 4-methyl | 30 | 30 |

| 5f | 4-methoxy | 30 | 30 |

| 5e | 3-methoxy | 45 | 50 |

| 5g | 3,4-dimethoxy | 40 | 50 |

| Nystatin (Standard) | - | 25 | 25 |

This table presents the minimum inhibitory concentration (MIC) values of various 1H-pyrazole-1-carbothioamide derivatives against Aspergillus niger and Aspergillus flavus. Data sourced from Letters in Applied NanoBioScience. nanobioletters.com

Derivatives of this compound have also been assessed for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ekb.egnih.govgreenpharmacy.info The mechanism of antibacterial action for some pyrazole derivatives is believed to involve the inhibition of essential bacterial enzymes, such as topoisomerase IV, which is crucial for DNA replication. ekb.egjohnshopkins.edu

A study on 1-thiocarbamoyl substituted pyrazole derivatives demonstrated their activity against S. aureus and E. coli. asianpubs.org Similarly, other research has highlighted the potential of pyrazole derivatives to act as antibacterial agents, with some compounds showing moderate to high activity. ekb.egbg.ac.rs The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the pyrazole and associated phenyl rings.

Antiproliferative and Anticancer Mechanisms (In Vitro)

The antiproliferative and anticancer properties of this compound derivatives have been a major focus of research. In vitro studies using various human cancer cell lines have elucidated their cytotoxic effects and the underlying molecular mechanisms.

Numerous studies have documented the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were evaluated for their antiproliferative activity against prostate cancer cell lines LNCaP and PC-3. nih.gov One particular compound, H24, exhibited significant growth inhibition in both cell lines. nih.gov Other studies have reported the cytotoxicity of pyrazole derivatives against breast cancer cell lines such as MCF-7. jpp.krakow.plnih.govresearchgate.net

The half-maximal inhibitory concentration (IC50) values from these studies quantify the cytotoxic potential of these compounds. The table below showcases the GI50 (Growth Inhibition 50) values for a notable 1-methyl-1H-pyrazole-5-carboxamide derivative against prostate cancer cell lines.

| Compound ID | Cancer Cell Line | GI50 (µM) |

| H24 | LNCaP | 7.73 |

| H24 | PC-3 | 7.07 |

This table illustrates the in vitro antiproliferative activity of compound H24, a 1-methyl-1H-pyrazole-5-carboxamide derivative, against the human prostate cancer cell lines LNCaP and PC-3. Data sourced from Anticancer Agents in Medicinal Chemistry. nih.gov

A key mechanism underlying the anticancer activity of these pyrazole derivatives is their ability to interfere with critical cancer signaling pathways. A significant area of investigation has been their role as inhibitors of the androgen receptor (AR) signaling pathway, which is a primary driver of prostate cancer progression. nih.govnih.gov Certain 1-methyl-1H-pyrazole-5-carboxamide derivatives have been identified as potent AR antagonists. nih.gov For example, compound H24 was found to completely block the expression of Prostate-Specific Antigen (PSA), a downstream target of AR signaling, at a concentration of 10µM. nih.gov

Furthermore, pyrazole derivatives have been extensively studied as inhibitors of various protein kinases, which are often dysregulated in cancer. nih.govnih.govresearchgate.net These compounds can act as ATP-competitive inhibitors, binding to the active site of kinases and blocking their catalytic activity, thereby disrupting cancer cell proliferation and survival. mdpi.com The epidermal growth factor receptor (EGFR) kinase is one such target for which 1H-pyrazole-1-carbothioamide derivatives have been designed and evaluated as potential inhibitors. nih.govacs.org

Emerging evidence suggests that some 1-methyl-1H-pyrazole-5-carboxamide derivatives can exert their cytotoxic effects by targeting mitochondrial function. A study revealed that a series of these compounds caused a dose-dependent inhibition of mitochondrial respiration. nih.gov This inhibition of the mitochondrial electron transport chain can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering apoptosis in cancer cells. nih.govnih.govbohrium.comelsevierpure.com The potent cytotoxicity observed in respiring cells, such as rat hepatocytes, for these compounds was linked to this respiratory inhibition. nih.gov This mechanism highlights a novel strategy by which these pyrazole derivatives can induce cancer cell death. nih.govelsevierpure.com

Anti-inflammatory Mechanisms (In Vitro)

The anti-inflammatory potential of pyrazole derivatives is often linked to their ability to modulate key enzymatic pathways involved in the inflammatory cascade. ontosight.aiacs.org The primary focus of in vitro research has been on the inhibition of cyclooxygenase (COX) enzymes and, to a lesser extent, other pathways like the lipoxygenase (LOX) pathway.

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are significant mediators of inflammation. nih.gov There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammatory responses. nih.gov Consequently, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to reduce gastrointestinal side effects.

In vitro studies on various pyrazole and isoxazole (B147169) (a related five-membered heterocycle) derivatives have demonstrated a tendency for selective COX-2 inhibition. nih.govresearchgate.net For instance, a study on new isoxazole derivatives revealed that several compounds were potent COX-2 inhibitors with high selectivity. nih.gov One compound, in particular, exhibited a COX-2 IC50 value of 0.55 ± 0.03 µM and a selectivity index (SI) of 113.19, indicating a strong preference for inhibiting COX-2 over COX-1. nih.gov Similarly, research on 1,5-diarylpyrazole compounds has also identified derivatives with remarkable activity and selectivity, though some were found to be more selective towards COX-1. researchgate.net This highlights the potential of the pyrazole scaffold to be chemically modified to target specific COX isoforms.

Table 1: In Vitro COX-2 Inhibition by Isoxazole Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound C6 | 0.55 ± 0.03 | 113.19 | nih.gov |

| Compound C5 | 0.85 ± 0.04 | 41.82 | nih.gov |

| Compound C3 | 0.93 ± 0.01 | 24.26 | nih.gov |

Beyond the COX pathway, the 5-lipoxygenase (5-LOX) pathway is another critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. nih.govmdpi.com Inhibition of the 5-LOX pathway presents an alternative or complementary strategy for controlling inflammation. nih.gov

Research has focused on developing dual inhibitors of both COX-2 and 5-LOX to achieve a broader anti-inflammatory effect. nih.gov While specific in vitro data on this compound derivatives directly inhibiting the lipoxygenase enzyme is limited, the broader class of heterocyclic compounds is being investigated for this activity. For example, studies on chalcogen-containing inhibitors have shown they can selectively block the 5-LOX pathway. nih.govmdpi.com This research into related compounds suggests that the pyrazole scaffold could be a viable candidate for developing 5-LOX inhibitors, although more direct studies are required.

Antidiabetic Mechanisms (In Vitro)

A key therapeutic strategy for managing type 2 diabetes mellitus is the control of postprandial hyperglycemia. researchgate.net This can be achieved by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase and α-amylase, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides. researchgate.netnih.gov

In vitro assays have consistently shown that pyrazole derivatives can be potent inhibitors of α-glucosidase. One study investigating sulfonamide-based acyl pyrazoles found that all tested compounds were more potent inhibitors than the standard drug, acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM). frontiersin.org The most active compound in this series displayed an exceptionally low IC50 value of 1.13 ± 0.06 µM. frontiersin.org Another study on two different pyrazole derivatives, Pyz-1 and Pyz-2, also demonstrated potent α-glucosidase inhibition with IC50 values of 75.62 ± 0.56 µM and 95.85 ± 0.92 µM, respectively, which are comparable to acarbose (IC50 = 72.58 ± 0.68 µM). nih.gov

Table 2: In Vitro α-Glucosidase Inhibition by Pyrazole Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Acyl Pyrazole Sulfonamide (5a) | 1.13 ± 0.06 | frontiersin.org |

| Pyz-1 | 75.62 ± 0.56 | nih.gov |

| Pyz-2 | 95.85 ± 0.92 | nih.gov |

| Acarbose (Standard) | 35.1 ± 0.14 | frontiersin.org |

| Acarbose (Standard) | 72.58 ± 0.68 | nih.gov |

In addition to α-glucosidase, α-amylase is another important target for controlling blood glucose levels. Various pyrazole derivatives have been evaluated for their α-amylase inhibitory potential. A series of pyrazole-imidazopyridine hydrazones were tested, with the most potent compound showing an IC50 value of 15 ± 0.35 µg/mL. scispace.com The previously mentioned pyrazole derivatives, Pyz-1 and Pyz-2, also exhibited α-amylase inhibition with IC50 values of 119.3 ± 0.75 µM and 120.2 ± 0.68 µM, which were comparable to the standard drug acarbose (IC50 = 115.6 ± 0.574 µM). nih.gov These findings suggest that the pyrazole scaffold can effectively inhibit both key enzymes involved in carbohydrate digestion. nih.govbohrium.com

Table 3: In Vitro α-Amylase Inhibition by Pyrazole Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Pyz-1 | 119.3 ± 0.75 | nih.gov |

| Pyz-2 | 120.2 ± 0.68 | nih.gov |

| Acarbose (Standard) | 115.6 ± 0.574 | nih.gov |

Antitubercular and Anthelmintic Activity (In Vitro)

The pyrazole scaffold, particularly with a carbothioamide moiety, has shown significant promise as a source of new antimicrobial and antiparasitic agents.

In vitro studies have demonstrated the potent anthelmintic activity of 1-methyl-1H-pyrazole-5-carboxamide derivatives, which are structurally very similar to the carbothioamide series. A phenotypic screen against the parasitic nematode Haemonchus contortus identified two initial hit compounds with IC50 values of 0.03 µM and 0.29 µM for inhibiting larval development. researchgate.net Subsequent medicinal chemistry optimization led to the identification of even more potent analogues. nih.govmonash.edu Several compounds were found to inhibit the development of the fourth larval (L4) stage of H. contortus with sub-nanomolar potencies. nih.govmonash.edu

For antitubercular activity, pyrazole-1-carbothioamide derivatives have been tested against Mycobacterium tuberculosis. In one study using the Tetrazolium Microplate Assay (TEMA) method, two 3,5-disubstituted-pyrazole-1-carbothioamides showed high activity against the H37Ra strain. researchgate.net Another study on 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones, tested against the H37Rv strain using the BACTEC 460 radiometric system, found two compounds to be highly active, with minimum inhibitory concentrations (MIC) of 0.0034 µM and 0.0032 µM. eurjchem.com

Table 4: In Vitro Antitubercular and Anthelmintic Activity

| Compound Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1-methyl-1H-pyrazole-5-carboxamide | Haemonchus contortus (L4 stage) | IC50 | Sub-nanomolar | nih.gov |

| 1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one derivative | M. tuberculosis H37Rv | MIC | 0.0034 µM | eurjchem.com |

| 1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one derivative | M. tuberculosis H37Rv | MIC | 0.0032 µM | eurjchem.com |

Inhibition of Mycobacterial Growth (In Vitro)

Research into the antimycobacterial properties of pyrazole derivatives has identified several compounds with significant in vitro activity against Mycobacterium tuberculosis. While specific studies on this compound are not extensively detailed in the provided literature, related pyrazole scaffolds have demonstrated noteworthy inhibitory effects.

A phenotypic screening of a small molecule library against Mycobacterium bovis BCG identified a nitroso-containing pyrazole derivative, NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole), as a potent inhibitor. nih.gov This compound exhibited a Minimum Inhibitory Concentration (MIC99) value of 0.3125 μM against slow-growing mycobacteria. nih.gov Structure-activity relationship (SAR) studies on this parent compound revealed that a para-chlorophenyl substitution at the first position of the pyrazole ring resulted in the most active scaffold. nih.gov These findings suggest that the pyrazole ring is a viable core for the development of antimycobacterial agents. Further research has also identified a series of novel pyrazole derivatives as potent growth inhibitors of M. tuberculosis H37Rv. cbijournal.com

The mechanism of action for some of these pyrazole derivatives involves the induction of autophagy in macrophages, which is a key process for eliminating intracellular mycobacteria. nih.gov For instance, NSC 18725 was shown to induce autophagy in differentiated THP-1 macrophages, contributing to the killing of both slow and fast-growing mycobacteria. nih.gov

Table 1: In Vitro Mycobacterial Growth Inhibition by Pyrazole Derivatives

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole) | Slow-growing mycobacteria | 0.3125 µM (MIC99) | nih.gov |

| Pyrazole Derivatives | M. tuberculosis H37Rv | Growth inhibition | cbijournal.com |

Larval Development Inhibition in Parasitic Nematodes (In Vitro)

Derivatives of 1-methyl-1H-pyrazole-5-carboxamide, a closely related structure to the carbothioamide, have been extensively studied for their potent anthelmintic activity against the parasitic nematode Haemonchus contortus. Phenotypic screening identified several potent inhibitors of larval development.

Initial studies identified two 1-methyl-1H-pyrazole-5-carboxamide derivatives, tolfenpyrad (B1681338) and SN00799639, with IC50 values of 0.03 µM and 0.29 µM, respectively, for the inhibition of larval development. researchgate.net Medicinal chemistry optimization led to the identification of even more potent compounds. For example, compounds 10, 17, 20, and 22 inhibited the development of the fourth larval (L4) stage at sub-nanomolar concentrations. tcgls.com Further optimization resulted in compound 60, which inhibited the development of the L4 stage with an IC50 of 0.01 µM. nih.gov The mechanism of action for some of these pyrazole-5-carboxamide derivatives is believed to be the inhibition of complex I of the mitochondrial electron transport chain. nih.gov

Table 2: In Vitro Larval Development Inhibition of Haemonchus contortus by 1-methyl-1H-pyrazole-5-carboxamide Derivatives

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Tolfenpyrad | Larval Development | 0.03 µM | researchgate.net |

| SN00799639 | Larval Development | 0.29 µM | researchgate.net |

| Compound 10 | L4 Stage Development | Sub-nanomolar | tcgls.com |

| Compound 17 | L4 Stage Development | Sub-nanomolar | tcgls.com |

| Compound 20 | L4 Stage Development | Sub-nanomolar | tcgls.com |

| Compound 22 | L4 Stage Development | Sub-nanomolar | tcgls.com |

| Compound 60 | L4 Stage Development | 0.01 µM | nih.gov |

Antioxidant Mechanisms (In Vitro)

Radical Scavenging Abilities (e.g., DPPH Assay)

The antioxidant potential of pyrazole-1-carbothioamide derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. While data specifically for this compound is limited, studies on related structures provide insight into their radical scavenging capabilities.

A series of 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and showed good antioxidant activity. researchgate.net Similarly, other pyrazoline analogs containing the carbothioamide moiety have demonstrated promising antioxidant activity in DPPH assays, with some compounds exhibiting IC50 values in the low microgram per milliliter range. acs.org For example, carbothioamide/carboxamide-based pyrazoline analogs 3a and 3h showed promising antioxidant activity with IC50 values of 0.132 ± 0.012 and 0.215 ± 0.025 µg/mL, respectively. acs.org Another study on 4,5-dihydropyrazole-1-carbothioamide derivatives also reported good antioxidant activity at low concentrations. nih.gov The mechanism of antioxidant action is attributed to the ability of these molecules to donate a hydrogen atom or an electron to the free radical, thereby neutralizing it. rdd.edu.iq

Table 3: DPPH Radical Scavenging Activity of Pyrazoline-1-carbothioamide Derivatives

| Compound | Activity (IC50) | Reference |

|---|---|---|

| Pyrazoline analog 3a | 0.132 ± 0.012 µg/mL | acs.org |

| Pyrazoline analog 3h | 0.215 ± 0.025 µg/mL | acs.org |

Monoamine Oxidase (MAO) Inhibition Mechanisms (MAO-A, MAO-B)

Derivatives of pyrazole-1-carbothioamide have been investigated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are important enzymes in the metabolism of neurotransmitters. nih.gov

A series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives showed high activity against both MAO-A and MAO-B isoforms, with Ki values in the nanomolar range. acs.orgresearchgate.net Specifically, Ki values were between 27 and 4 nM for MAO-A and between 50 and 1.5 nM for MAO-B. acs.orgresearchgate.net Another study on pyrazolobenzothiazine-based carbothioamides identified compound 3b as a potent and selective MAO-A inhibitor with an IC50 value of 0.003 ± 0.0007 µM, and compound 4d as a selective MAO-B inhibitor with an IC50 of 0.02 ± 0.001 µM. nih.gov The inhibitory mechanism involves the binding of these compounds to the active site of the MAO enzymes. nih.gov

Table 4: In Vitro Monoamine Oxidase (MAO) Inhibition by Pyrazole-carbothioamide Derivatives

| Compound Series | Target | Activity | Reference |

|---|---|---|---|

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-A | Ki: 4 - 27 nM | acs.orgresearchgate.net |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-B | Ki: 1.5 - 50 nM | acs.orgresearchgate.net |

| Pyrazolobenzothiazine-based carbothioamide 3b | MAO-A | IC50: 0.003 ± 0.0007 µM | nih.gov |

| Pyrazolobenzothiazine-based carbothioamide 4d | MAO-B | IC50: 0.02 ± 0.001 µM | nih.gov |

DNA-Binding Mechanisms and Interactions (In Vitro)

The interaction of pyrazole-1-carbothioamide derivatives with DNA is an area of interest, particularly in the context of developing anticancer agents, as DNA is a primary intracellular target for such drugs. acs.org

Studies on carbothioamide/carboxamide-based pyrazoline analogs have explored their DNA binding properties. It is suggested that the anticancer activity of some of these compounds may be attributed to their ability to bind to DNA. acs.org The interaction with DNA can occur through various non-covalent modes, such as intercalation, groove binding, and electrostatic interactions. acs.orgnih.gov In silico molecular docking studies of some pyrazoline derivatives have been performed against a DNA hexamer to explore their binding modes. acs.org These interactions are believed to cause DNA damage in malignant tumor cells, thereby inhibiting their rapid proliferation. nih.gov

Advanced Applications in Material Science

Corrosion Inhibition Mechanisms on Metal Surfaces

The efficacy of pyrazole-based compounds as corrosion inhibitors is largely attributed to their molecular structure. nih.gov These molecules typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net The proposed mechanism involves the adsorption of the inhibitor molecule onto the metal surface, effectively blocking the active sites where corrosion occurs.

The 1-methyl-1H-pyrazole-5-carbothioamide molecule contains multiple active centers that would facilitate this process:

Nitrogen atoms in the pyrazole (B372694) ring.

The sulfur atom of the carbothioamide group.

The pi-electron system of the pyrazole ring.

These features, rich in electron density, can coordinate with the vacant d-orbitals of metal atoms (like iron in steel), leading to the formation of a coordinate bond. This interaction is a form of chemisorption. Additionally, in acidic solutions, the inhibitor molecule can become protonated, leading to electrostatic interactions with the negatively charged metal surface (physisorption). The presence of both sulfur and nitrogen atoms is expected to enhance the adsorption process and, consequently, the inhibition efficiency. researchgate.net